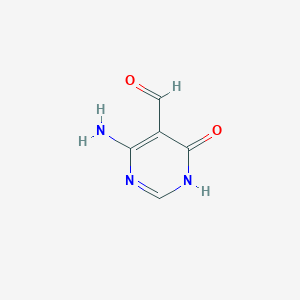
4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method is commonly employed due to its efficiency and high yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can lead to the disruption of metabolic pathways, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
- 4-Amino-6-oxo-1H-pyrimidine-5-carboxylic acid
- 4-Amino-6-oxo-1H-pyrimidine-5-methanol
- 4-Amino-6-oxo-1H-pyrimidine-5-thiol
Comparison: Compared to its similar compounds, 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity and synthetic versatility. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules .
Properties
CAS No. |
1004956-63-1 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
4-amino-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H3,6,7,8,10) |
InChI Key |
APVOMTSNIZBVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)

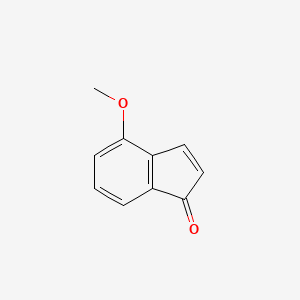
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)
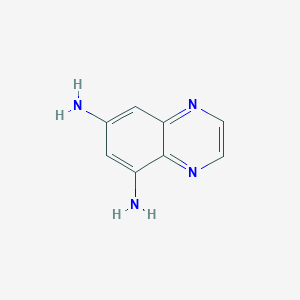




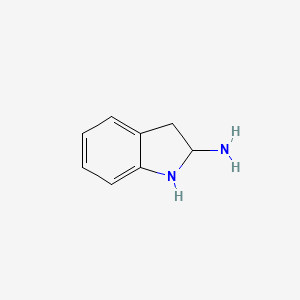
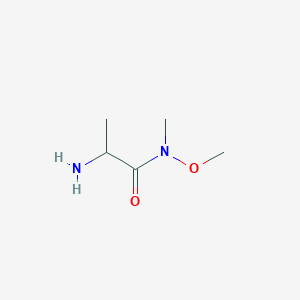
![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)

